molecular formula C27H18N2OS B299600 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone

2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone

Cat. No. B299600
M. Wt: 418.5 g/mol
InChI Key: SJXVXUSBBZYNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone, also known as FQ, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the quinazolinone class of compounds, which have been extensively studied for their biological activities. The unique structure of FQ makes it an interesting target for research, as it has been shown to possess a range of potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to possess antioxidant activity, which may make it useful in the treatment of various oxidative stress-related diseases. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone is its potential as a versatile tool for the study of various biological processes. Its unique structure and potential therapeutic properties make it an interesting target for research. However, one limitation is that it is a synthetic compound, which may limit its use in certain types of experiments.

Future Directions

There are numerous potential future directions for research involving 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone. One area of interest is the development of new anti-cancer drugs based on 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone and other quinazolinone compounds. Another potential direction is the study of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone's neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone and its potential use in the treatment of various diseases.

Synthesis Methods

2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with various reagents. One method involves the reaction of 2-aminobenzophenone with sulfur to form 2-(phenylsulfanyl)benzophenone. This intermediate is then reacted with 2-bromo-9H-fluorene to form 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone.

Scientific Research Applications

2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory drugs.

properties

Molecular Formula

C27H18N2OS

Molecular Weight

418.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylsulfanyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C27H18N2OS/c30-26-23-16-8-9-17-24(23)28-27(29(26)18-10-2-1-3-11-18)31-25-21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17,25H

InChI Key

SJXVXUSBBZYNHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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